molecular formula C6H3FN2O5 B178321 4-Fluoro-3,5-dinitrophenol CAS No. 151222-64-9

4-Fluoro-3,5-dinitrophenol

Cat. No. B178321
M. Wt: 202.1 g/mol
InChI Key: AOHRUGRXVVCAEE-UHFFFAOYSA-N
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Description

4-Fluoro-3,5-dinitrophenol is a chemical compound with the molecular formula C6H3FN2O5 . It has a molecular weight of 202.1 and its IUPAC name is 4-fluoro-3,5-dinitrophenol .


Synthesis Analysis

The synthesis of 4-Fluoro-3,5-dinitrophenol involves nucleophilic aromatic substitution and subsequent second-order Beckmann reaction .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3,5-dinitrophenol consists of a benzene ring with two nitro groups (-NO2) and one fluoro group (-F) attached to it . The exact positions of these groups on the benzene ring are as follows: the fluoro group is attached at the 4th position, and the nitro groups are attached at the 3rd and 5th positions .


Physical And Chemical Properties Analysis

4-Fluoro-3,5-dinitrophenol has a molecular weight of 202.1 . It has a topological polar surface area of 112Ų and a complexity of 226 . Other properties such as density, boiling point, and flash point are not specifically mentioned for 4-Fluoro-3,5-dinitrophenol in the search results.

Scientific Research Applications

Synthesis and Properties

  • 4-Fluoro-3,5-dinitrophenol is used in synthesizing various energetic materials. For instance, the synthesis of 4-Diazo-2,6-dinitrophenol and 6-Diazo-3-hydroxy-2,4-dinitrophenol involves the use of 4-fluoro-3,5-dinitroaniline, highlighting its role in creating compounds with potential applications in energetic materials (Klapötke et al., 2015).

Reaction with Amino Acids and Peptides

  • The compound is used in reactions with amino acids and peptides. For example, the reaction of fluoro-2,4-dinitrobenzene with amino groups in peptides and proteins is a method widely utilized for quantitative assay of N-terminal amino-acids (Tonge, 1962).

Application in NMR Spectroscopy

  • 1-Fluoro-2,4-dinitrobenzene reacts with NH-heteroaromatic compounds to form derivatives useful in proton magnetic resonance (NMR) spectroscopy. This application is crucial for understanding molecular structures (Wilshire, 1966).

Use in Spectrophotometric and Colorimetric Analyses

  • The reaction of phenols with fluoro-2,4-dinitrobenzene is ideal for characterizing phenols, allowing their use in spectrophotometric and colorimetric quantitative analyses (Lehmann, 1971).

Study of Molecular Conformations

  • Density functional studies on conformers of 2-fluoro-4,6-dinitrophenol help in understanding molecular structures and vibrations, which is essential in fields like molecular chemistry and physics (Abkowicz-Bienko et al., 2000).

Enantiomeric Separation and Analysis

  • Marfey's reagent, which includes 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, is used for the separation of enantiomeric isomers of amino acids and amine compounds. This has significant applications in pharmaceutical and biochemical research (B'hymer et al., 2003).

Anion Binding and Color Change Signalling

  • Derivatives of 4-fluoro-3,5-dinitrophenol, like 3,5-dinitrophenyl groups in pyrrole 2,5-diamides, demonstrate the ability to bind anions and signal color changes, which is useful in chemical sensing and analysis (Camiolo et al., 2003).

Use in Fluorescence Studies

  • The compound's interaction with tryptophan-based compounds is studied to understand fluorescence quenching mechanisms, contributing to knowledge in biochemistry and molecular biology (Zaharia et al., 2016).

properties

IUPAC Name

4-fluoro-3,5-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O5/c7-6-4(8(11)12)1-3(10)2-5(6)9(13)14/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHRUGRXVVCAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565966
Record name 4-Fluoro-3,5-dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3,5-dinitrophenol

CAS RN

151222-64-9
Record name 4-Fluoro-3,5-dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GW BRADLEY, DG MORRIS - Journal of chemical research …, 1993 - pascal-francis.inist.fr
Synthesis of 4-fluoro-3,5-dinitrophenol CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases Simple search Advanced search Search by classification …
Number of citations: 3 pascal-francis.inist.fr
GW Bradley - 1992 - search.proquest.com
A series of 4-substituted isoborneols has been synthesised in order to investigate, by infrared spectroscopy, the field effects of 4-substituents on the hydroxyl group stretching frequency, …
Number of citations: 5 search.proquest.com
T Graham - pubs.rsc.org
Search MARPAT in connection with the CAS REG-ISTRY File of more than 11 million substances. A patent search m only EGISTFW may not be corn plete-MARPAT can supply unique …
Number of citations: 0 pubs.rsc.org
CP Hopkinson, GD Meakins, RJ Purcell, S Batra, D De… - pubs.rsc.org
Journal of Chemical Research, Issue 6,1993 Page 1 Journal of Chemical Research, Issue 6,1993 Other papers in the subject areas covered by J. Chem. SOC. are published in synopsis…
Number of citations: 0 pubs.rsc.org
J Cardin, DJ Wilcock - pubs.rsc.org
Journal of Chemical Research, Issue 6,1993 Page 1 Journal of Chemical Research, Issue 6,1993 Other papers in the subject areas covered by J. Chem. SOC. are published in synopsis…
Number of citations: 0 pubs.rsc.org

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